(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(5,6-dimethoxy-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c1-14-8-3-6-7(4-9(8)15-2)13-10(5-11)12-6;;/h3-4H,5,11H2,1-2H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPQEDHDPONUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)CN)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 5,6-dimethoxy-2-nitrobenzaldehyde, under acidic conditions to form the benzimidazole ring.
Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Formation of the Methanamine Group: The resulting amine is then reacted with formaldehyde and hydrogen chloride to introduce the methanamine group, forming the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and biological relevance of (5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride with analogous benzimidazole derivatives:
*Calculated based on similar compounds.
Physicochemical and Pharmacokinetic Properties
- The dihydrochloride salt counterbalances this by improving solubility in polar solvents .
- Metabolic Stability : Methoxy groups may slow oxidative metabolism (e.g., CYP450-mediated demethylation) compared to halogenated derivatives .
Biological Activity
The compound (5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Molecular Formula
- C10H15Cl2N3O2
Structural Characteristics
- The compound features a benzimidazole core with two methoxy groups at positions 5 and 6, and an amine group at position 2, forming a dihydrochloride salt.
Synthesis Overview
The synthesis typically involves:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a suitable aldehyde.
- Reduction of Nitro Group : Using hydrogen gas in the presence of a palladium catalyst.
- Formation of Methanamine Group : Reaction with formaldehyde and hydrochloric acid to yield the dihydrochloride salt.
The biological activity of (5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction leads to the inhibition of enzymatic activity and modulation of signaling pathways.
Antimicrobial Activity
Recent studies have highlighted its potential as an antimicrobial agent:
- Antibacterial Activity : Exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrates effectiveness against certain fungal strains.
Case Studies
- In vitro Studies : Research has shown that derivatives of benzimidazole, including this compound, possess MIC values ranging from 0.39 mg/L to 0.78 mg/L against various bacterial strains, indicating strong antimicrobial potential .
- Selectivity and Resistance : Studies indicate that this compound can be effective against drug-resistant strains of bacteria, making it a candidate for further development in treating infections caused by resistant pathogens .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (mg/L) | MBC (mg/L) | Activity Type |
|---|---|---|---|---|
| EJMCh-6 | M. tuberculosis | <0.39 | <0.78 | Antitubercular |
| EJMCh-9 | S. aureus | 15.6 | 125 | Bactericidal |
| EJMCh-13 | E. coli | >1000 | - | Non-active |
| EJMCh-9 | C. albicans | - | - | Non-active |
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in:
- Cancer Treatment : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Enzyme Inhibition Studies : It serves as a model compound for studying enzyme interactions due to its structural properties.
Future Directions
Further research is needed to explore:
- The full spectrum of its biological activities.
- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- Potential applications in drug development for infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. A common approach includes:
Condensation : Reacting 4,5-dimethoxy-o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the benzimidazole core .
Functionalization : Introducing the methanamine group via nucleophilic substitution or reductive amination.
Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility .
- Critical Parameters :
- Solvent Choice : Ethanol or methanol improves intermediate stability .
- Temperature : Optimal yields (70-85%) are achieved at 60-80°C; higher temperatures may degrade sensitive methoxy groups .
- Characterization : Confirm structure via -NMR (methoxy protons at δ 3.8-4.0 ppm) and LC-MS (MW 287.2 g/mol) .
Q. How is the purity and stability of this compound validated in preclinical studies?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient; retention time ~8.2 min) and ensure ≥95% purity .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS checks. Degradation products (e.g., demethylated analogs) indicate hydrolytic susceptibility at extreme pH .
- Storage : Store at -20°C in airtight, light-protected containers to prevent oxidation of the methanamine group .
Q. What in vitro biological screening assays are appropriate for initial activity profiling?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus MIC ≤ 16 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or histone deacetylases (HDACs), given benzimidazole’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC ~20 µM) with controls for solvent interference .
Advanced Research Questions
Q. How can conflicting data on biological activity between this compound and its analogs be resolved?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. methyl groups alter logP and target binding). For example, 5,6-dimethoxy derivatives show 3-fold higher HDAC inhibition than dimethyl analogs due to improved hydrogen bonding .
- Binding Assays : Use surface plasmon resonance (SPR) or ITC to quantify target affinity discrepancies.
- Metabolic Stability : Assess hepatic microsomal degradation to rule out pharmacokinetic confounders .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formulation : The dihydrochloride salt improves aqueous solubility (≥50 mg/mL) compared to the free base .
- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size ≤200 nm) to enhance plasma half-life.
- Prodrug Design : Introduce ester moieties to the methanamine group for delayed release in target tissues .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with off-targets (e.g., cytochrome P450 enzymes) and minimize cross-reactivity .
- QSAR Modeling : Train models on datasets of benzimidazole bioactivity to predict optimal substituents (e.g., electron-withdrawing groups at position 5/6 reduce hERG channel binding) .
- MD Simulations : Simulate binding dynamics over 100 ns to identify stable conformations in target pockets .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across different studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference inhibitors (e.g., vorinostat for HDAC assays) .
- Cell Line Authentication : Ensure no cross-contamination (e.g., STR profiling for HeLa cells).
- Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle) to mitigate batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
